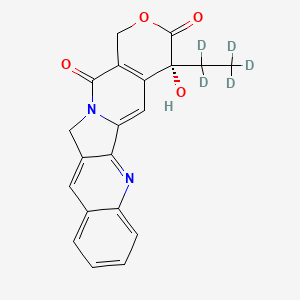

(R)-(-)-Camptothecin-d5

Beschreibung

BenchChem offers high-quality (R)-(-)-Camptothecin-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-Camptothecin-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(19R)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-XNUBIDPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-(-)-Camptothecin-d5

A Senior Application Scientist's Synthesis of a Prototypical Topoisomerase I Inhibitor and the Strategic Implications of Deuteration

Introduction: The Central Role of DNA Topoisomerase I and Its Inhibition in Oncology

In the landscape of molecularly targeted cancer therapies, the enzyme DNA topoisomerase I (Top1) stands out as a critical vulnerability in rapidly proliferating cancer cells. Top1 is essential for resolving DNA topological stress encountered during replication and transcription. It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[][2][3] This process is fundamental to maintaining genomic integrity.

(R)-(-)-Camptothecin (CPT), a natural alkaloid isolated from the tree Camptotheca acuminata, was the first compound identified to specifically target and inhibit Top1.[][4] Its unique mechanism of action has established a distinct class of anticancer agents. This guide provides an in-depth examination of the mechanism of CPT and its deuterated analog, (R)-(-)-Camptothecin-d5, focusing on the molecular interactions, the rationale for deuteration, and the experimental methodologies used to characterize its activity.

Part 1: The Core Mechanism of Action of Camptothecin

The anticancer activity of camptothecin is not due to the inhibition of Top1's catalytic activity per se, but rather to the "poisoning" of the enzyme. CPT traps the enzyme in a covalent complex with DNA, an intermediate stage in its normal catalytic cycle.[2][5]

Formation of the Ternary Cleavable Complex

The catalytic cycle of Top1 involves a transesterification reaction where a tyrosine residue in the enzyme's active site (Tyr723) attacks a DNA phosphodiester bond, creating a single-strand nick and forming a covalent 3'-phosphotyrosyl bond.[5] This is known as the "cleavable complex." After the DNA has rotated to relieve supercoiling, a second transesterification reaction occurs where the 5'-hydroxyl end of the nicked DNA strand attacks the phosphotyrosyl bond, resealing the DNA and releasing the enzyme.

Camptothecin exerts its effect by intercalating into this transient Top1-DNA cleavable complex.[4][5] By binding to this specific conformation, CPT acts as an uncompetitive inhibitor, stabilizing the complex and preventing the DNA religation step.[2][3] This results in the accumulation of these ternary CPT-Top1-DNA complexes.

Several structural features of camptothecin are critical for this interaction:

-

The planar pentacyclic ring structure allows it to stack between DNA base pairs at the cleavage site.[4]

-

The (S)-configuration of the chiral center at position 20, with its hydroxyl group, forms a crucial hydrogen bond with the Asp533 residue of Top1.[4] The (R) configuration is inactive.

-

The intact α-hydroxy-lactone E-ring is essential for activity.[6][7] It forms hydrogen bonds with the Arg364 residue in the enzyme.[4] This ring is susceptible to hydrolysis at physiological pH (pH > 7.0), opening into an inactive carboxylate form, which represents a significant liability for its clinical use.[7][8]

Conversion to Lethal DNA Lesions

The stabilized ternary complexes themselves are not immediately cytotoxic. Their lethality arises during the S-phase of the cell cycle when the DNA replication machinery collides with them.[2][5] These collisions convert the transient single-strand breaks into permanent and highly cytotoxic DNA double-strand breaks (DSBs).[3] The transcription machinery can also collide with these complexes, contributing to cytotoxicity.[2] The inability of the cell to repair these extensive DSBs ultimately triggers cell cycle arrest and apoptosis.[]

Part 2: The Role of Deuteration in (R)-(-)-Camptothecin-d5

The development of deuterated drugs is a strategic approach in medicinal chemistry to improve the pharmacokinetic properties of a parent compound without altering its fundamental pharmacology.[9][] (R)-(-)-Camptothecin-d5 is the deuterated form of camptothecin. While direct comparative studies are not widely published, the rationale for its design is grounded in the well-established principles of the kinetic isotope effect (KIE).

Disclaimer: The precise location of the five deuterium atoms in "Camptothecin-d5" can vary. For the purpose of this guide, we will assume a common and chemically rational deuteration pattern on the C20-ethyl group (i.e., -CD2CD3), a potential site of metabolic modification.

The Kinetic Isotope Effect (KIE)

Metabolism of drugs, particularly oxidation by cytochrome P450 (P450) enzymes, often involves the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step.[11][12] Deuterium, being an isotope of hydrogen, has nearly twice the mass. This increased mass results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a C-H bond. Consequently, the C-D bond has a lower zero-point energy and is significantly stronger, requiring more energy to break.[13]

This difference in bond strength can slow down the rate of metabolic reactions where C-H bond cleavage is rate-limiting. This phenomenon is the Kinetic Isotope Effect (KIE) .[9][]

Expected Advantages of (R)-(-)-Camptothecin-d5

By strategically replacing hydrogen atoms with deuterium at sites susceptible to metabolism, (R)-(-)-Camptothecin-d5 is designed to have an improved pharmacokinetic profile compared to its non-deuterated parent. The anticipated benefits include:

-

Increased Metabolic Stability: Reduced rate of oxidative metabolism, leading to a longer plasma half-life.[]

-

Enhanced Systemic Exposure (AUC): A longer half-life results in a greater Area Under the Curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.

-

Improved Therapeutic Index: By potentially allowing for lower or less frequent dosing to achieve the same therapeutic effect, deuteration may reduce off-target toxicities.

-

Greater Lactone Stability: While deuteration does not directly alter the chemistry of the lactone ring, increased plasma half-life of the parent drug could translate to a greater proportion of the active lactone form reaching the tumor site before hydrolysis can occur in the bloodstream.

| Parameter | (R)-(-)-Camptothecin | (R)-(-)-Camptothecin-d5 (Hypothetical) | Rationale for Improvement |

| Metabolic Half-life (t½) | Shorter | Longer | KIE slows P450-mediated metabolism.[9] |

| Systemic Exposure (AUC) | Lower | Higher | Slower clearance leads to greater exposure. |

| Potency (IC50) | Baseline | Potentially Lower | Increased stability and exposure may lead to greater target engagement. |

| Dosing Frequency | Higher | Potentially Lower | Longer half-life may allow for less frequent administration. |

Part 3: Experimental Protocols for Mechanistic and Efficacy Evaluation

A robust evaluation of (R)-(-)-Camptothecin-d5 requires a suite of assays to confirm its mechanism of action, quantify its potency, and verify the impact of deuteration. The following protocols provide a self-validating system to test the core hypotheses.

In Vitro Topoisomerase I DNA Cleavage Assay

This assay directly tests the primary mechanistic hypothesis: that the compound stabilizes the Top1-DNA cleavable complex.

-

Causality & Principle: This assay confirms that the drug's activity is dependent on the presence of Top1 and results in DNA cleavage. The protocol uses a radiolabeled DNA substrate, purified Top1 enzyme, and the test compound. If the compound stabilizes the cleavable complex, Top1 will remain covalently bound to the DNA after denaturation, and the radiolabeled DNA fragment will be detected as a cleaved product on a denaturing gel.[14][15]

-

Protocol:

-

Substrate Preparation: Prepare a DNA substrate (e.g., a 117-bp oligonucleotide or supercoiled plasmid DNA) and end-label it with [γ-³²P]ATP using T4 polynucleotide kinase.[16]

-

Reaction Setup: In a microcentrifuge tube on ice, combine:

-

Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).[16]

-

2 nM ³²P-labeled DNA substrate.

-

Purified recombinant human Topoisomerase I (1 unit).

-

Serial dilutions of (R)-(-)-Camptothecin-d5 (e.g., 0.1 µM to 100 µM). Include non-deuterated CPT as a positive control and a no-drug control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[16]

-

Termination: Stop the reaction by adding SDS to a final concentration of 0.5% to denature the Top1 enzyme.

-

Electrophoresis: Add loading dye (containing formamide) and heat at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide sequencing gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. The appearance of shorter, radiolabeled DNA fragments indicates Top1-mediated cleavage stabilized by the drug.

-

Cell Viability and Cytotoxicity Assays

These assays quantify the dose-dependent effect of the compound on cancer cell proliferation and survival.

-

Causality & Principle: Assays like the MTT or MTS assay measure the metabolic activity of a cell population, which correlates with the number of viable cells. A reduction in metabolic activity after drug treatment indicates either cytotoxicity (cell death) or cytostasis (inhibition of proliferation).[17][18] Comparing the IC50 values of the deuterated and non-deuterated compounds provides a direct measure of any potency enhancement.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer or HeLa cervical cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (R)-(-)-Camptothecin-d5 and non-deuterated CPT in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Immunofluorescence Staining for γH2AX Foci

This assay provides direct visual evidence of DNA double-strand break formation within treated cells, confirming the downstream consequences of Top1 poisoning.

-

Causality & Principle: The phosphorylation of histone variant H2AX at serine 139 (termed γH2AX) is one of the earliest cellular responses to DNA double-strand breaks.[19][20] Using a specific antibody against γH2AX, distinct fluorescent foci can be visualized at the sites of DSBs. The number of foci per nucleus is a quantitative measure of DNA damage.[21]

-

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with a relevant concentration (e.g., 1x or 5x the IC50) of (R)-(-)-Camptothecin-d5 for a set time (e.g., 1-6 hours).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]

-

Permeabilization: Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[20]

-

Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS for 1 hour.[19]

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI for 5 minutes, and mount the coverslips onto microscope slides using an anti-fade mounting medium.[19]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or Fiji. An increase in foci compared to untreated controls confirms the induction of DSBs.[20]

-

Conclusion

(R)-(-)-Camptothecin-d5 operates through the well-established mechanism of its parent compound: the inhibition of DNA topoisomerase I by trapping the enzyme in a covalent complex with DNA. This action leads to the formation of lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells. The strategic incorporation of deuterium is hypothesized to leverage the kinetic isotope effect to slow metabolic inactivation, thereby enhancing the drug's pharmacokinetic profile, increasing its systemic exposure, and potentially improving its therapeutic index. The experimental framework provided herein offers a comprehensive, multi-faceted approach to validate this mechanism and quantify the pharmacological advantages conferred by deuteration.

References

- Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595–3611. [URL: https://pubs.acs.org/doi/10.1021/jm401938e]

- Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24328552/]

- Gupta, E., et al. (2001). Pharmacokinetics of orally administered camptothecins. Clinical Cancer Research, 7(10), 3147–3154. [URL: https://pubmed.ncbi.nlm.nih.gov/11595709/]

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5776663/]

- STAR Protocols. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols. [URL: https://star-protocols.cell.com/protocols/2422]

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28911772/]

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem. [URL: https://www.benchchem.com/application-notes/10000000000000000072-cell-viability-assays-for-anticancer-agent-72]

- BenchChem. (2025). Application Note: Immunofluorescence Protocol for Detecting DNA Damage after Atr-IN-10 Treatment. BenchChem. [URL: https://www.benchchem.com/application-notes/10000000000000000095-immunofluorescence-protocol-for-dna-damage-detection]

- BOC Sciences. (n.d.). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. BOC Sciences. [URL: https://www.bocsci.com/blog/camptothecin-definition-structure-synthesis-mechanism-of-action-and-uses/]

- Wikipedia. (n.d.). Camptothecin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Camptothecin]

- Lamszus, K., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56617. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5791402/]

- Liu, L. F. (2000). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 922, 1–10. [URL: https://pubmed.ncbi.nlm.nih.gov/11193810/]

- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences. [URL: https://www.bocsci.

- Kaneda, N., Nagata, H., & Yokokura, T. (1990). Metabolism and pharmacokinetics of the camptothecin analogue CPT-11 in the mouse. Cancer Research, 50(6), 1715–1720. [URL: https://aacrjournals.org/cancerres/article/50/6/1715/487377/Metabolism-and-Pharmacokinetics-of-the]

- Giovanella, B. C., et al. (2000). Dependence of anticancer activity of camptothecins on maintaining their lactone function. Annals of the New York Academy of Sciences, 922, 27–35. [URL: https://nyaspubs.onlinelibrary.wiley.com/doi/10.1111/j.1749-6632.2000.tb07022.x]

- Giovanella, B. C., et al. (2000). Dependence of anticancer activity of camptothecins on maintaining their lactone function. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11193902/]

- Kaneda, N., et al. (1990). Metabolism and Pharmacokinetics of the Camptothecin Analogue CPT-11 in the Mouse. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/50/6/1715/487377/Metabolism-and-Pharmacokinetics-of-the]

- Pommier, Y. (2004). New molecular mechanisms of action of camptothecin-type drugs. Anticancer Research, 24(5A), 2589–2596. [URL: https://ar.iiarjournals.org/content/24/5A/2589.long]

- Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1736–1750. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10758284/]

- Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18927559/]

- Rogakou, E. P., et al. (2014). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. In: DNA Repair. Methods in Molecular Biology (Methods and Protocols), vol 1170. Humana Press, New York, NY. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-0888-2_10]

- Kaneda, N., et al. (1990). Metabolism and pharmacokinetics of the camptothecin analogue CPT-11 in the mouse. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2156093/]

- Sapra, P., et al. (2018). Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins. ACS Medicinal Chemistry Letters, 9(10), 1044–1049. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6187425/]

- ResearchGate. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate. [URL: https://www.researchgate.

- Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit3.3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4081881/]

- Liehr, J. G., et al. (1996). Pharmacokinetics of Camptothecins Administered Orally. Annals of the New York Academy of Sciences, 803, 157–163. [URL: https://sci-hub.se/10.1111/j.1749-6632.1996.tb26384.x]

- ResearchGate. (n.d.). Camptothecin structure and equilibrium between the active lactone form... ResearchGate. [URL: https://www.researchgate.net/figure/Camptothecin-structure-and-equilibrium-between-the-active-lactone-form-and-the-inactive_fig1_262512963]

- Patsnap. (2024). What is the mechanism of Camptothecin?. Patsnap Synapse. [URL: https://www.patsnap.

- ResearchGate. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. [URL: https://www.researchgate.net/publication/386923455_Protocol_for_Quantifying_gH2AX_Foci_in_Irradiated_Cells_Using_Immunofluorescence_and_Fiji_Software]

- ResearchGate. (2024). Guideline for anticancer assays in cells. ResearchGate. [URL: https://www.researchgate.net/publication/381515286_Guideline_for_anticancer_assays_in_cells]

- Protocols.io. (2018). Assay of topoisomerase I activity. Protocols.io. [URL: https://www.protocols.io/view/assay-of-topoisomerase-i-activity-q26g7ywn5gwz/v1]

- BenchChem. (2025). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives. BenchChem. [URL: https://www.benchchem.

- Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- Mirzayans, R., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 263. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6115689/]

- GraphViz Examples and Tutorial. (n.d.). Simple Graph. GraphViz. [URL: https://www.graphviz.org/doc/info/lang.html]

- OpenMx. (2011). omxGraphviz help (making path diagrams). OpenMx. [URL: https://openmx.ssri.psu.

- Graphviz. (2024). DOT Language. Graphviz. [URL: https://graphviz.org/doc/info/lang.html]

- Graphviz. (2015). Drawing graphs with dot. Graphviz. [URL: https://graphviz.org/pdf/dotguide.pdf]

- YouTube. (n.d.). Dot Language Graphviz. YouTube. [URL: https://m.youtube.

Sources

- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 4. Camptothecin - Wikipedia [en.wikipedia.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Dependence of anticancer activity of camptothecins on maintaining their lactone function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Portico [access.portico.org]

- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(-)-Camptothecin-d5 metabolic stability

An In-Depth Technical Guide: Investigating the Metabolic Stability of (R)-(-)-Camptothecin-d5: A Mechanistic and Methodological Approach

Abstract

(R)-(-)-Camptothecin (CPT), a potent topoisomerase I inhibitor, serves as a foundational scaffold for several clinically important anticancer drugs.[1] However, its therapeutic potential is often hindered by poor metabolic stability and a labile α-hydroxy-lactone E-ring, which is essential for its cytotoxic activity.[2] Strategic deuteration of metabolically susceptible positions on the CPT molecule presents a compelling strategy to mitigate these liabilities. This guide provides a comprehensive technical framework for researchers and drug development professionals to assess the metabolic stability of (R)-(-)-Camptothecin-d5 (CPT-d5). We will explore the causal biochemistry behind CPT’s metabolism, the scientific principles of the kinetic isotope effect, and provide detailed, field-proven protocols for in vitro assessment using human liver microsomes and hepatocytes. The objective is to equip scientists with the rationale and practical workflows necessary to validate the hypothesis that deuteration enhances the metabolic half-life of camptothecin, thereby creating a more robust drug candidate.

The Biochemical Rationale: From Camptothecin's Liabilities to a Deuterated Solution

The clinical utility of camptothecin is fundamentally linked to its chemical stability, which is challenged by two primary mechanisms: non-enzymatic hydrolysis and enzymatic metabolism. Understanding these pathways is crucial to appreciating the strategic advantage of deuteration.

The Critical Lactone-Carboxylate Equilibrium

The cornerstone of camptothecin's anticancer activity is its five-ring system, which includes an α-hydroxy-lactone ring (E-ring).[1] This ring is essential for binding to and stabilizing the topoisomerase I-DNA covalent complex, leading to DNA damage and apoptosis in cancer cells.[1] However, this lactone ring is susceptible to a pH-dependent, reversible hydrolysis under physiological conditions (pH > 7.0), opening to form an inactive carboxylate species.[3][4] This equilibrium heavily favors the inactive carboxylate form, which also binds strongly to human serum albumin, further shifting the equilibrium away from the active lactone.[1] While deuteration does not directly alter this hydrolytic process, improving enzymatic stability ensures that more of the active lactone form is available for a longer duration.

Enzymatic Metabolic Pathways

Beyond hydrolysis, camptothecin and its analogues are substrates for drug-metabolizing enzymes, primarily in the liver.

-

Phase I Metabolism (Oxidation): The Cytochrome P450 (CYP) superfamily of enzymes is the principal driver of Phase I oxidative metabolism. For camptothecin analogues like irinotecan (CPT-11) and exatecan, CYP3A4 is a key enzyme responsible for metabolizing the molecule at various positions, often leading to inactivation or clearance.[5][6][7][8] The parent camptothecin molecule can also be biotransformed into hydroxylated derivatives.[9] These oxidative reactions, which involve the cleavage of a carbon-hydrogen (C-H) bond, represent "metabolic soft spots" that can be targeted for modification.

-

Phase II Metabolism (Conjugation): Following oxidation, the newly introduced hydroxyl groups can be conjugated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronides that are readily excreted.[5][10]

-

Carboxylesterase (CE) Activation: It is important to note the role of CEs in the context of CPT prodrugs like irinotecan. CEs activate irinotecan by cleaving its side chain to release the highly potent metabolite, SN-38.[11][12][13] While this is an activation step for a prodrug, it underscores the importance of esterase activity in the overall pharmacology of the camptothecin class.

The Deuterium Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful tool in medicinal chemistry to enhance metabolic stability.[14][15] This strategy is rooted in the Kinetic Isotope Effect (KIE) .

A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond.[15][16] Consequently, more energy is required to break a C-D bond. In enzymatic reactions where C-H bond cleavage is the rate-determining step, such as CYP-mediated oxidation, substituting hydrogen with deuterium can significantly slow down the reaction rate.[17][18][19] This can decrease the rate of metabolic clearance, prolong the drug's half-life, and increase its overall exposure in the body.[] For (R)-(-)-Camptothecin-d5, the five deuterium atoms are strategically placed at positions on the quinoline ring system known to be susceptible to CYP-mediated hydroxylation.

Caption: Fig 1. Metabolic pathways of Camptothecin.

Experimental Assessment of Metabolic Stability

To empirically validate the hypothesis that CPT-d5 possesses enhanced metabolic stability, a series of structured in vitro experiments is required. We present two core protocols that progress from a simplified enzymatic system to a more complete cellular model.

In Vitro Model Selection

-

Human Liver Microsomes (HLM): These are subcellular fractions containing the endoplasmic reticulum of hepatocytes.[21] HLMs are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective system for specifically assessing oxidative metabolic stability and determining intrinsic clearance (Clint).[21][22]

-

Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[23][24] Hepatocyte assays provide a more physiologically relevant and comprehensive assessment of a compound's metabolic fate.[25]

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of (R)-(-)-Camptothecin and (R)-(-)-Camptothecin-d5 due to Phase I metabolism.

Methodology:

-

Reagent Preparation:

-

Thaw pooled Human Liver Microsomes (20 mg/mL stock) on ice.

-

Prepare 0.1 M Phosphate Buffer (pH 7.4).

-

Prepare a 20 mM NADPH regenerating solution (e.g., NADPH-A/B system) in buffer.

-

Prepare 10 mM stock solutions of CPT and CPT-d5 in DMSO. Serially dilute to create 100 µM working stocks.

-

-

Incubation:

-

In a 96-well plate, pre-warm the phosphate buffer at 37°C for 10 minutes.

-

Add HLM to the buffer to achieve a final protein concentration of 0.5 mg/mL.

-

Initiate the pre-incubation by adding the NADPH solution and gently mixing. Allow to equilibrate at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (CPT or CPT-d5) to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

-

Include control wells: a negative control without NADPH to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample from the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound like Topotecan).

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples vigorously and centrifuge at >3,000 x g for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.[26][27]

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Caption: Fig 2. HLM experimental workflow.

Protocol 2: Metabolic Stability in Suspended Cryopreserved Hepatocytes

Objective: To provide a more comprehensive assessment of metabolic stability for CPT and CPT-d5 in a system containing both Phase I and Phase II enzymes.

Methodology:

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

-

Centrifuge gently to pellet the cells and remove cryopreservative. Resuspend in fresh medium.

-

Determine cell viability and density using the trypan blue exclusion method. Adjust cell density to 1 x 10^6 viable cells/mL.

-

-

Incubation:

-

In a non-coated plate, add the hepatocyte suspension (e.g., 0.5 mL/well).

-

Place the plate on an orbital shaker in a humidified incubator (37°C, 5% CO2) to keep cells in suspension.

-

Prepare working solutions of CPT and CPT-d5 in the incubation medium.

-

Initiate the reaction by adding the test compound working solution to the hepatocytes to achieve a final concentration of 1 µM.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension.

-

Quench the reaction immediately as described in the HLM protocol (ice-cold acetonitrile with internal standard).

-

-

Sample Processing & Analysis:

-

Follow the same processing and LC-MS/MS analysis steps as outlined in the HLM protocol.

-

Data Analysis:

-

The calculation for t½ and Clint is analogous to the HLM assay, but Clint is expressed per million cells: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Cell Number (in millions))

Caption: Fig 3. Hepatocyte experimental workflow.

Data Interpretation and Advanced Considerations

The primary expectation is that (R)-(-)-Camptothecin-d5 will exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart in both HLM and hepatocyte systems.

Quantitative Data Summary (Hypothetical)

| Compound | Assay System | In Vitro t½ (min) | Intrinsic Clearance (Clint) |

| (R)-(-)-Camptothecin | HLM | 25 | 95.5 µL/min/mg protein |

| (R)-(-)-Camptothecin-d5 | HLM | > 120 | < 20.0 µL/min/mg protein |

| (R)-(-)-Camptothecin | Hepatocytes | 48 | 28.9 µL/min/10^6 cells |

| (R)-(-)-Camptothecin-d5 | Hepatocytes | > 240 | < 5.8 µL/min/10^6 cells |

Metabolite Identification and Metabolic Shunting

A critical follow-up step is metabolite identification. By analyzing the samples with high-resolution mass spectrometry, one can identify the structures of metabolites formed. This is essential for two reasons:

-

Confirmation of Mechanism: To confirm that the production of specific hydroxylated metabolites is reduced for CPT-d5 compared to CPT.

-

Detection of Metabolic Shunting: To determine if blocking one metabolic pathway forces the molecule's metabolism down an alternative route.[15] This is crucial, as new metabolites could have undesirable pharmacological or toxicological profiles.

In Vivo Extrapolation

The in vitro Clint values obtained from these studies are not merely for ranking compounds. They serve as critical inputs for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters, such as hepatic clearance, bioavailability, and half-life, using established models like the well-stirred model.[28][29] This allows for a more informed progression of the drug candidate into preclinical and clinical studies.

Conclusion

The strategic deuteration of (R)-(-)-Camptothecin offers a scientifically grounded approach to overcoming the metabolic liabilities that have historically challenged this potent class of anticancer agents. By leveraging the kinetic isotope effect, (R)-(-)-Camptothecin-d5 is designed to exhibit reduced susceptibility to CYP450-mediated oxidative metabolism. The experimental framework provided in this guide, utilizing human liver microsomes and hepatocytes, offers a robust and self-validating system to rigorously test this hypothesis. An observation of significantly increased half-life and reduced intrinsic clearance for CPT-d5 would provide strong evidence of its improved metabolic profile. Such a finding would validate the deuteration strategy and position (R)-(-)-Camptothecin-d5 as a superior drug candidate with the potential for improved pharmacokinetics and enhanced therapeutic efficacy, warranting its advancement in the drug development pipeline.

References

-

Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. MOJ Biorg Org Chem, 1(2). Available at: [Link][14][15]

-

Zamboni, W. C., et al. (2011). Metabolic Pathways of the Camptothecin Analog AR-67. Drug Metabolism and Disposition, 39(4), 683-692. Available at: [Link][5][10]

-

Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 81(7), 676-84. Available at: [Link][3]

-

Potter, P. M., et al. (2003). Activation of a camptothecin prodrug by specific carboxylesterases as predicted by quantitative structure-activity relationship and molecular docking studies. Molecular Cancer Therapeutics, 2(11), 1171-81. Available at: [Link][11][12][13]

-

Chabot, G. G. (1997). Modulation in kinetics of lactone ring hydrolysis of camptothecins upon interaction with topoisomerase I cleavage sites on DNA. Biochemistry, 36(32), 9727-36. Available at: [Link][30][31]

-

Fassberg, J., et al. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. Biochimica et Biophysica Acta, 1381(2), 241-52. Available at: [Link][4]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Available at: [Link][17][19]

-

Nabiev, I., et al. (1997). Modulation in Kinetics of Lactone Ring Hydrolysis of Camptothecins upon Interaction with Topoisomerase I Cleavage Sites on DNA. Biochemistry, 36(32), 9727–9736. Available at: [Link][2]

-

Gantt, R. W. (2011). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 3(11), 1335-8. Available at: [Link][18]

-

Gantt, R. W. (2011). The kinetic isotope effect in the search for deuterated drugs. Future Med Chem, 3(11), 1335-1338. Available at: [Link][32]

-

Wikipedia. (2024). Deuterated drug. Available at: [Link][16]

-

Chen, Y., et al. (2011). Camptothecin Attenuates Cytochrome P450 3A4 Induction by Blocking the Activation of Human Pregnane X Receptor. Drug Metabolism and Disposition, 39(10), 1940-1946. Available at: [Link][33]

-

Wikipedia. (2024). Kinetic isotope effect. Available at: [Link][34]

-

Xu, G., et al. (2002). Carboxylesterases expressed in human colon tumor tissue and their role in CPT-11 hydrolysis. Clinical Cancer Research, 8(8), 2605-11. Available at: [Link][35]

-

Santos, A., et al. (2000). Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans. Clinical Cancer Research, 6(5), 1981-5. Available at: [Link][6]

-

Harbeson, S. L., & Tung, R. D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Medicinal Chemistry Letters, 8(12), 1205–1207. Available at: [Link][36]

-

Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link][23]

-

Kudoh, S., et al. (2001). Phase I and Pharmacological Study of a New Camptothecin Derivative, Exatecan Mesylate (DX-8951f), Infused Over 30 Minutes Every Three Weeks. Clinical Cancer Research, 7(5), 1213-1221. Available at: [Link][7]

-

Santos, A., et al. (2000). Metabolism of Irinotecan (CPT-11) by CYP3A4 and CYP3A5 in Humans. Clinical Cancer Research, 6(5), 1981-1985. Available at: [Link][8]

-

Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol. 290. Available at: [Link][22]

-

Patsnap. (2025). What is the importance of metabolic stability in drug design?. Available at: [Link][25]

-

ResearchGate. (2025). Metabolite fingerprinting of Camptotheca acuminata and the HPLC-ESI-MS/MS analysis of camptothecin and related alkaloids. Available at: [Link][26]

-

ResearchGate. (n.d.). Reaction schemes and LC-MS analysis of the production of camptothecin... Available at: [Link][27]

-

Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-49. Available at: [Link][37]

-

Thompson, T. N. (2001). Optimization of Metabolic Stability as a Goal of Modern Drug Design. Medicinal Research Reviews, 21(5), 412-449. Available at: [Link][28]

-

Cyprotex. (n.d.). Microsomal Stability. Available at: [Link][21]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link][29]

-

Platzer, P., et al. (2000). Metabolism of camptothecin, a potent topoisomerase I inhibitor, in the isolated perfused rat liver. Cancer Chemotherapy and Pharmacology, 45(1), 50-4. Available at: [Link][9]

Sources

- 1. Camptothecin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Pathways of the Camptothecin Analog AR-67 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Metabolism of camptothecin, a potent topoisomerase I inhibitor, in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic pathways of the camptothecin analog AR-67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An improved human carboxylesterase for enzyme/prodrug therapy with CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Activation of a camptothecin prodrug by specific carboxylesterases as predicted by quantitative structure-activity relationship and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. Deuterated drug - Wikipedia [en.wikipedia.org]

- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 25. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. nuvisan.com [nuvisan.com]

- 30. Modulation in kinetics of lactone ring hydrolysis of camptothecins upon interaction with topoisomerase I cleavage sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Portico [access.portico.org]

- 33. Camptothecin Attenuates Cytochrome P450 3A4 Induction by Blocking the Activation of Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 35. Carboxylesterases expressed in human colon tumor tissue and their role in CPT-11 hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-(-)-Camptothecin-d5 Topoisomerase I Inhibition

This guide provides a comprehensive technical overview of (R)-(-)-Camptothecin-d5, a deuterated analog of the potent anti-cancer agent camptothecin, and its role as a topoisomerase I inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its mechanism of action, experimental evaluation, and the nuances of its application in a research setting.

Introduction: The Significance of Camptothecin and the Rationale for Deuteration

Camptothecin (CPT) is a naturally occurring quinoline alkaloid first isolated from the bark of the Camptotheca acuminata tree.[1][2][3] It exhibits broad-spectrum anti-cancer activity by specifically targeting DNA topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.[2][4][5] However, the clinical utility of the parent compound has been hampered by its poor water solubility and the instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.[6][7] This has led to the development of numerous derivatives to improve its pharmacological properties.[8][9][10]

(R)-(-)-Camptothecin-d5 is a stable isotope-labeled version of camptothecin. The replacement of five hydrogen atoms with deuterium, a stable, heavier isotope of hydrogen, is a strategic modification.[11] This deuteration can alter the pharmacokinetic profile of the drug, often by slowing down its metabolism due to the kinetic isotope effect.[12][13] A stronger carbon-deuterium bond compared to a carbon-hydrogen bond can make the molecule more resistant to enzymatic degradation, potentially leading to a longer half-life and altered bioavailability.[13][14][15] This makes (R)-(-)-Camptothecin-d5 a valuable tool for metabolic studies and as an internal standard in quantitative analyses.[11]

Part 1: The Core Mechanism - Topoisomerase I Inhibition

The Role of Topoisomerase I

Topoisomerase I is a nuclear enzyme that resolves topological stress in DNA by introducing transient single-strand breaks.[16][17] During processes like DNA replication and transcription, the DNA double helix becomes overwound. Top1 relieves this supercoiling by cleaving one of the DNA strands, allowing the other strand to pass through the break, and then religating the cleaved strand.[][19] This catalytic cycle is essential for maintaining the integrity of the genome.

Camptothecin's Interfacial Inhibition

Camptothecin and its derivatives are not classical enzyme inhibitors that bind to the active site and prevent substrate binding. Instead, they act as "interfacial inhibitors" by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[4][20] CPT intercalates into the DNA at the site of the single-strand break and forms a ternary complex with the enzyme and the DNA.[1][21] This stabilization prevents the religation of the DNA strand, leading to an accumulation of these cleavable complexes.[4]

The cytotoxicity of camptothecin is primarily exerted during the S-phase of the cell cycle.[1] When a DNA replication fork encounters a CPT-stabilized cleavable complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[4] This triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.[16][]

Caption: Mechanism of (R)-(-)-Camptothecin-d5 Inhibition of Topoisomerase I.

Part 2: Experimental Evaluation of Topoisomerase I Inhibition

A multi-faceted approach is necessary to fully characterize the inhibitory activity of (R)-(-)-Camptothecin-d5. This involves both in vitro biochemical assays and cell-based assays to assess its effects in a more physiologically relevant context.

In Vitro Assays

This is a fundamental assay to determine the catalytic activity of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer.

-

Inhibitor Incubation: Add varying concentrations of (R)-(-)-Camptothecin-d5 to the reaction mixture. Include a positive control (e.g., non-deuterated camptothecin) and a negative control (vehicle, typically DMSO).

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.

Expected Results: In the absence of an inhibitor, the supercoiled DNA will be converted to its relaxed form. With increasing concentrations of (R)-(-)-Camptothecin-d5, the amount of supercoiled DNA will increase, indicating inhibition of topoisomerase I activity.

| Component | Final Concentration |

| Supercoiled Plasmid DNA | 20-25 µg/mL |

| Human Topoisomerase I | 1-2 Units |

| (R)-(-)-Camptothecin-d5 | Titration (e.g., 0.1 µM to 100 µM) |

| Reaction Buffer (10X) | 1X (e.g., 100 mM Tris-HCl, pH 7.9, 1 M KCl, 10 mM EDTA, 50% glycerol) |

| Nuclease-free water | to final volume |

Table 1: Typical Reaction Components for a DNA Relaxation Assay.

This assay directly measures the formation of the stabilized cleavable complex.[22][23]

Principle: Topoisomerase I inhibitors trap the covalent intermediate, leading to an accumulation of cleaved DNA.[24][25]

Methodology:

-

Substrate Preparation: Use a 3'-radiolabeled single-stranded DNA oligonucleotide that is then annealed to a complementary unlabeled strand to create a duplex with a specific topoisomerase I cleavage site.

-

Reaction Setup: Combine the radiolabeled DNA substrate with purified topoisomerase I in the presence of varying concentrations of (R)-(-)-Camptothecin-d5.

-

Incubation: Allow the reaction to proceed at 37°C.

-

Denaturation: Stop the reaction by adding a denaturing agent (e.g., SDS) to trap the covalent complex.

-

Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography.

Expected Results: An increase in the intensity of the cleaved DNA fragment band with increasing concentrations of (R)-(-)-Camptothecin-d5 indicates the stabilization of the cleavable complex.

Caption: Workflow for In Vitro Topoisomerase I Inhibition Assays.

Cell-Based Assays

Cell-based assays are crucial for understanding the effects of (R)-(-)-Camptothecin-d5 in a biological system.[16]

These assays determine the concentration of the compound required to kill cancer cells.

Principle: Measure cell viability or proliferation after treatment with the inhibitor.

Methodology (MTT Assay Example):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of (R)-(-)-Camptothecin-d5 for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | IC50 (µM) of Camptothecin (Illustrative) |

| HT-29 (Colon Cancer) | 0.01 - 0.1 |

| HeLa (Cervical Cancer) | 0.005 - 0.05 |

| A549 (Lung Cancer) | 0.1 - 1.0 |

Table 2: Illustrative IC50 Values of Camptothecin in Various Cancer Cell Lines.

These assays confirm that the observed cytotoxicity is due to the induction of programmed cell death.

Principle: Detect markers of apoptosis, such as caspase activation or DNA fragmentation.

Methodology (Caspase-3/7 Activity Assay):

-

Cell Treatment: Treat cells with (R)-(-)-Camptothecin-d5 as in the cytotoxicity assay.

-

Lysis and Reagent Addition: Lyse the cells and add a luminogenic substrate for activated caspase-3 and -7.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3/7.

Methodology (TUNEL Assay):

-

Cell Fixation and Permeabilization: Fix and permeabilize the treated cells.

-

TdT Enzyme Reaction: Use terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

-

Microscopy or Flow Cytometry: Visualize the apoptotic cells by fluorescence microscopy or quantify them by flow cytometry.

Part 3: Downstream Cellular Consequences and Resistance Mechanisms

Cell Cycle Arrest

The DNA damage induced by (R)-(-)-Camptothecin-d5 activates cell cycle checkpoints, primarily at the S and G2/M phases, to allow time for DNA repair.[1] If the damage is too extensive, the cell is directed towards apoptosis.

Induction of Apoptosis

The double-strand breaks generated by the collision of replication forks with the stabilized cleavable complexes are potent triggers of the intrinsic apoptotic pathway.[26][27] This involves the activation of a cascade of caspases, leading to the systematic dismantling of the cell.[28]

Mechanisms of Resistance

Tumor cells can develop resistance to camptothecins through various mechanisms:[29][30]

-

Altered Topoisomerase I: Mutations in the TOP1 gene can lead to a form of the enzyme that is less sensitive to the inhibitor or has reduced expression levels.[31]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.[32]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can more efficiently repair the drug-induced DNA damage.

-

Alterations in Apoptotic Pathways: Defects in the apoptotic machinery can make cells less susceptible to the cytotoxic effects of the drug.

Conclusion

(R)-(-)-Camptothecin-d5 is a valuable research tool for studying the inhibition of topoisomerase I. Its deuteration offers potential advantages for pharmacokinetic and metabolic studies. A thorough understanding of its mechanism of action, coupled with a robust experimental approach encompassing both in vitro and cell-based assays, is essential for accurately characterizing its biological activity and for advancing the development of novel anti-cancer therapies. The insights gained from studying this and other camptothecin analogs continue to inform the design of more effective and less toxic topoisomerase I inhibitors for the treatment of cancer.

References

- Beretta, G. L., & Zunino, F. (2009). Camptothecin resistance in cancer: insights into the molecular mechanisms of a DNA-damaging drug. Current medicinal chemistry, 16(32), 4213–4219.

- Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.

- Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.

- Larsen, A. K., & Skladanowski, A. (1998). Mechanisms of resistance to camptothecins. Annali dell'Istituto superiore di sanita, 34(1), 7–13.

- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of pharmacotherapy, 53(2), 211–216.

- Sugimoto, Y., Tsukahara, S., Oh-hara, T., Isoe, T., & Tsuruo, T. (1990). Decreased expression of DNA topoisomerase I in camptothecin-resistant tumor cell lines as determined by a monoclonal antibody. Cancer research, 50(21), 6925–6930.

- Zeng, C., Wang, W., & Li, Y. (2014). Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways. Molecular pharmacology, 85(3), 475–483.

- Beretta, G. L., & Zunino, F. (2009). Camptothecin Resistance in Cancer: Insights into the Molecular Mecha- nisms of a DNA-Damaging Drug. Current Medicinal Chemistry, 16(32), 4213-4219.

- Spaltmann, F., Lohrmann, E., & Ziegelbauer, K. (1999). A target-specific cellular assay for screening of topoisomerase I inhibitors. Journal of biomolecular screening, 4(2), 93–100.

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of Topoisomerase I Inhibitors.

- Arjmandi, N., & Le, S. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3.

- Kamle, M., Pandhi, S., Mishra, S., Barua, S., Kurian, A., Mahato, D. K., ... & Sharifi-Rad, J. (2023). Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy. Biomedicine & Pharmacotherapy, 161, 114421.

- TopoGEN. (n.d.). Human Topoisomerase I Assay Kit.

- Soepenberg, O., Sparreboom, A., & Verweij, J. (2003). Clinical studies of camptothecin and derivatives. Alkaloids. Chemistry and biology, 60, 1–50.

- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition.

- Morris, E. J., & Geller, H. M. (1996). Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity. The Journal of cell biology, 134(3), 757–770.

- STEMCELL Technologies. (n.d.). Camptothecin.

- Spaltmann, F., Lohrmann, E., & Ziegelbauer, K. (1999). A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors. Journal of Biomolecular Screening, 4(2), 93-100.

- Li, F., & Jiang, T. (2017). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. American journal of cancer research, 7(12), 2350.

- BOC Sciences. (n.d.). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses.

- Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.

- Oncohema Key. (2016). Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide.

- Noura, K., Noor, R. M., Mhd, H. D., Dima, W. M. A., Anusha, S., Mohamad, H., ... & Taleb, H. A. T. (2021). Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index. Molecules, 26(21), 6433.

- BD Biosciences. (n.d.).

- Wall, M. E., & Wani, M. C. (1996). Perspectives on Biologically Active Camptothecin Derivatives. In Camptothecins: New Anticancer Agents (pp. 21-34). CRC Press.

- Bergeron, S., LaCasse, E. C., & Bertrand, R. (2004). Camptothecin- and etoposide-induced apoptosis in human leukemia cells is independent of cell death receptor-3 and -4 aggregation but accelerates tumor necrosis factor–related apoptosis-inducing ligand–mediated cell death. Molecular cancer therapeutics, 3(12), 1659–1669.

- Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634.

- Wikipedia. (2024).

- Salamandra. (2024).

- ProFoldin. (n.d.). DNA cleavage assay kit.

- Inspiralis Ltd. (n.d.). Cleavage Assays.

- Hsiang, Y. H., & Liu, L. F. (1998). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 803, 46–51.

- Arjmandi, N., & Le, S. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3.

- YouTube. (2024). Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Sun, Y., & D'Incalci, M. (2020). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Cancers, 12(6), 1635.

- Wikipedia. (2024). Camptothecin.

- Wang, H., Geng, Z., & Li, J. (2013). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PloS one, 8(10), e76461.

- Fan, Y., Weinstein, J. N., Kohn, K. W., Pommier, Y., & Cushman, M. (2001). Human Topoisomerase I Inhibition: Docking Camptothecin and Derivatives into a Structure-Based Active Site Model. Journal of medicinal chemistry, 44(19), 3254–3263.

- Tanizawa, A., Fujimori, A., Fujimori, Y., & Pommier, Y. (1994). Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. Journal of the National Cancer Institute, 86(11), 836–842.

- Fan, Y., Weinstein, J. N., Kohn, K. W., Pommier, Y., & Cushman, M. (2001). Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model. Journal of medicinal chemistry, 44(19), 3254–3263.

- YouTube. (2015). Camptothecin.

- Biopharma PEG. (2022).

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- MedChemExpress. (n.d.).

- TargetMol. (2025). Camptothecin, a DNA Topoisomerase I Inhibitor, has Anti-Cancer Activity Against Multiple Tumors.

- PubChem. (n.d.). Camptothecin.

Sources

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Camptothecin | C20H16N2O4 | CID 24360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 8. research.uees.edu.ec [research.uees.edu.ec]

- 9. Clinical studies of camptothecin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]

- 20. mdpi.com [mdpi.com]

- 21. Camptothecin - Wikipedia [en.wikipedia.org]

- 22. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DNA cleavage assay kit [profoldin.com]

- 25. inspiralis.com [inspiralis.com]

- 26. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell Death [bdbiosciences.com]

- 28. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Camptothecin resistance in cancer: insights into the molecular mechanisms of a DNA-damaging drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-(-)-Camptothecin-d5: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Camptothecin-d5 is a deuterated analog of the naturally occurring quinoline alkaloid, (R)-(-)-Camptothecin. While the parent compound has been a subject of intense research due to its potent anticancer properties, the introduction of deuterium atoms at the ethyl group offers a valuable tool for analytical and metabolic studies. This guide provides a comprehensive overview of the chemical properties, structure, and, most importantly, the practical applications of (R)-(-)-Camptothecin-d5, with a focus on its role as an internal standard in quantitative analysis.

Core Compound Identification and Structure

Chemical Identity:

(R)-(-)-Camptothecin-d5 is systematically named (R)-4-(Ethyl-d5)-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione. The core structure is the pentacyclic ring system of camptothecin, with the key modification being the replacement of the five hydrogen atoms on the ethyl group at the C4 position with deuterium.

CAS Number:

Molecular Structure:

The foundational structure of camptothecin consists of a pentacyclic ring system: a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at position 20 within the α-hydroxy lactone ring (ring E)[]. In (R)-(-)-Camptothecin-d5, the stereochemistry at the C20 position is (R), and the ethyl group at C4 is perdeuterated.

| Property | Value | Source |

| Chemical Name | (R)-4-(Ethyl-d5)-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [3] |

| Parent CAS Number | 110351-92-3 ((R)-(-)-Camptothecin) | [] |

| Molecular Formula | C₂₀H₁₁D₅N₂O₄ | - |

| Molecular Weight | 353.39 g/mol | - |

Mechanism of Action: The Topoisomerase I Inhibition Pathway

(R)-(-)-Camptothecin, like its more studied (S)-enantiomer, exerts its biological activity primarily through the inhibition of DNA topoisomerase I (Topo I)[4][5]. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

The mechanism of inhibition can be visualized as a multi-step process:

-

Formation of the Cleavage Complex: Topo I cleaves one strand of the DNA, forming a covalent intermediate known as the "cleavage complex," where the enzyme is linked to the 3'-end of the broken DNA strand.

-

Stabilization by Camptothecin: (R)-(-)-Camptothecin intercalates into the DNA at the site of the single-strand break and binds to the Topo I-DNA complex[5][6]. This ternary complex is stabilized, preventing the re-ligation of the DNA strand.

-

Collision with Replication Fork: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized cleavage complex. This collision converts the transient single-strand break into a permanent and highly cytotoxic double-strand break[7].

-

Induction of DNA Damage Response and Apoptosis: The accumulation of double-strand breaks triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically in the G2/M phase, to allow for DNA repair[8][9][10]. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

Synthesis of (R)-(-)-Camptothecin-d5

The synthesis of (R)-(-)-Camptothecin-d5 is a multi-step process that involves the initial synthesis of the camptothecin backbone followed by the stereospecific introduction of the deuterated ethyl group. While a specific detailed protocol for this exact molecule is not widely published, a general synthetic strategy can be outlined based on known methods for camptothecin synthesis and deuteration of organic molecules.

A plausible synthetic route would involve the preparation of a suitable precursor to the E-ring of camptothecin, followed by the introduction of a d5-ethyl group using a deuterated Grignard reagent (e.g., ethyl-d5-magnesium bromide) or a similar organometallic reagent. The stereochemistry at the C20 position is a critical aspect of the synthesis and can be controlled through the use of chiral auxiliaries or asymmetric synthesis techniques[11].

General approaches to camptothecin synthesis often start from tryptamine and involve the construction of the pentacyclic system through a series of cyclization and condensation reactions[].

Application in Quantitative Analysis: Use as an Internal Standard

The primary and most valuable application of (R)-(-)-Camptothecin-d5 is as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS)[12][13].

The Rationale for Using a Deuterated Internal Standard:

In quantitative LC-MS/MS analysis, an internal standard is a compound that is added in a known amount to both the calibration standards and the unknown samples. The ideal internal standard has physicochemical properties that are very similar to the analyte of interest. Deuterated analogs are considered the "gold standard" for internal standards because:

-

Similar Chemical and Physical Properties: The substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule. This ensures that the deuterated standard co-elutes with the non-deuterated analyte during chromatography and has a similar ionization efficiency in the mass spectrometer.

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.

-

Compensation for Sample Loss: Any loss of the analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard, thus not affecting the final calculated concentration.

Experimental Protocol: A General Workflow for LC-MS/MS Analysis using (R)-(-)-Camptothecin-d5 as an Internal Standard

This protocol provides a general framework for the quantitative analysis of a target analyte (e.g., a camptothecin derivative) in a biological matrix, such as plasma, using (R)-(-)-Camptothecin-d5 as an internal standard. Specific parameters will need to be optimized for the particular analyte and instrumentation.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and (R)-(-)-Camptothecin-d5 (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working solutions for the calibration curve by serial dilution.

-

Prepare a working solution of the IS at a concentration that will yield a robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of the biological sample (plasma, serum, etc.), add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative Example):

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing the analyte and IS solutions into the mass spectrometer. For the analyte, monitor the transition from the precursor ion to a characteristic product ion. For (R)-(-)-Camptothecin-d5, the precursor ion will be approximately 5 Da higher than that of the non-deuterated compound. |

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios on the calibration curve.

Characterization Data

While specific, publicly available NMR and mass spectra for (R)-(-)-Camptothecin-d5 are scarce, the expected data can be inferred from the known spectra of camptothecin.

-

Mass Spectrometry: The mass spectrum of (R)-(-)-Camptothecin-d5 would show a molecular ion peak ([M+H]⁺) that is 5 mass units higher than that of the non-deuterated compound.

-

NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the ethyl group protons would be absent. In the ¹³C NMR spectrum, the signals for the carbons of the ethyl group would show splitting patterns characteristic of C-D coupling.

Conclusion

(R)-(-)-Camptothecin-d5 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics. Its utility as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of camptothecin analogs and other related compounds in complex biological matrices. A thorough understanding of its chemical properties, mechanism of action, and analytical applications, as outlined in this guide, is crucial for its effective use in drug development and biomedical research.

References

- Staker, B. L., et al. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387–15392.

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- Hsiang, Y. H., et al. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of biological chemistry, 260(27), 14873–14878.

- D'Arpa, P., et al. (1990). A topoisomerase I-dependent mechanism for camptothecin-induced G2 arrest in human cells. Cancer research, 50(21), 6919–6924.

- Kaufmann, W. K., & Paules, R. S. (1996). DNA damage and cell cycle checkpoints. FASEB journal, 10(2), 238–247.

- Tsao, Y. P., et al. (1992). The involvement of active DNA synthesis in camptothecin-induced G2 arrest: altered regulation of p34cdc2/cyclin B. Cancer research, 52(7), 1823–1829.

- Jiang, K., et al. (2018). Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species. Oncology letters, 15(6), 9135–9142.

- Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.

-